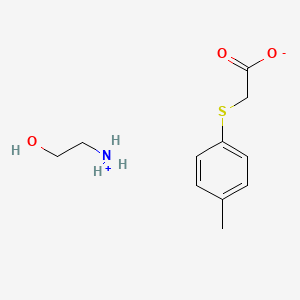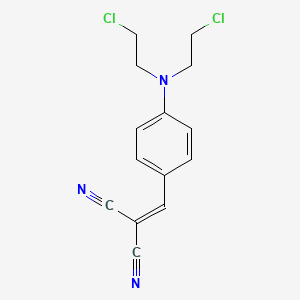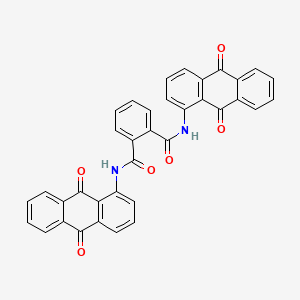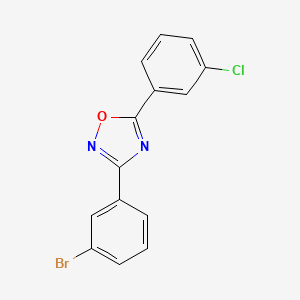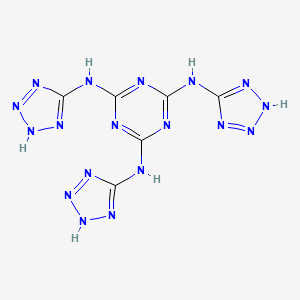
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with three tetrazolyl groups, making it a subject of interest for researchers in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with sodium azide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by tetrazolyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazolyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives due to its high nitrogen content.
Mécanisme D'action
The mechanism of action of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its tetrazolyl groups These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without tetrazolyl groups.
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but lacks the amino groups.
Uniqueness
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with three tetrazolyl groups and amino functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6N18 |
|---|---|
Poids moléculaire |
330.23 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H6N18/c7-1(10-4-13-19-20-14-4)8-3(12-6-17-23-24-18-6)9-2(7)11-5-15-21-22-16-5/h(H6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24) |
Clé InChI |
GFFRNVRACJEJQY-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)NC2=NNN=N2)NC3=NNN=N3)NC4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


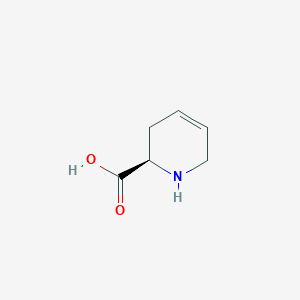
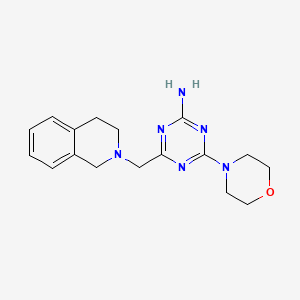
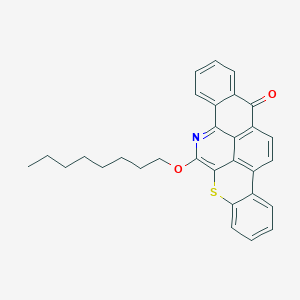
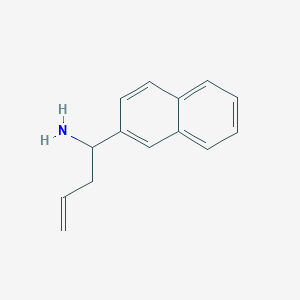
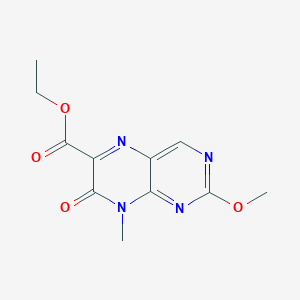


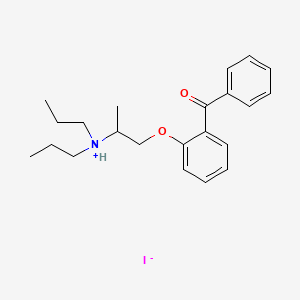
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
